molecular formula C12H24NO4P B14380456 2-(2-Oxopyrrolidin-1-yl)ethyl dipropyl phosphite CAS No. 89784-17-8

2-(2-Oxopyrrolidin-1-yl)ethyl dipropyl phosphite

Cat. No.: B14380456
CAS No.: 89784-17-8
M. Wt: 277.30 g/mol
InChI Key: NAOJHTOOCNIAJL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(2-Oxopyrrolidin-1-yl)ethyl dipropyl phosphite typically involves the reaction of 2-(2-oxopyrrolidin-1-yl)ethanol with dipropyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale batch reactions with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Oxopyrrolidin-1-yl)ethyl dipropyl phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates and other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphite group to phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

2-(2-Oxopyrrolidin-1-yl)ethyl dipropyl phosphite has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)ethyl dipropyl phosphite involves its interaction with molecular targets through its phosphite group. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing various biochemical pathways. The pyrrolidinone ring may also contribute to its activity by interacting with specific receptors and enzymes .

Comparison with Similar Compounds

Similar compounds to 2-(2-Oxopyrrolidin-1-yl)ethyl dipropyl phosphite include:

The uniqueness of this compound lies in its specific combination of a pyrrolidinone ring and a phosphite ester group, which imparts distinct chemical and biological properties.

Properties

CAS No.

89784-17-8

Molecular Formula

C12H24NO4P

Molecular Weight

277.30 g/mol

IUPAC Name

2-(2-oxopyrrolidin-1-yl)ethyl dipropyl phosphite

InChI

InChI=1S/C12H24NO4P/c1-3-9-15-18(16-10-4-2)17-11-8-13-7-5-6-12(13)14/h3-11H2,1-2H3

InChI Key

NAOJHTOOCNIAJL-UHFFFAOYSA-N

Canonical SMILES

CCCOP(OCCC)OCCN1CCCC1=O

Origin of Product

United States

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